molecular formula C11H22O2 B010554 2-Butyl-4,4,6-trimethyl-1,3-dioxane CAS No. 54546-26-8

2-Butyl-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B010554
CAS No.: 54546-26-8
M. Wt: 186.29 g/mol
InChI Key: QUBNQDBPPTZYJL-UHFFFAOYSA-N
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Description

2-Butyl-4,4,6-trimethyl-1,3-dioxane is an organic compound with the molecular formula C11H22O2. It is a colorless liquid known for its spicy, herbaceous aroma. This compound is primarily used in fragrance compositions, especially in fabric care products, to impart a fresh scent .

Preparation Methods

2-Butyl-4,4,6-trimethyl-1,3-dioxane can be synthesized through the reaction of n-pentanal with 2-methyl-1,3-propanediol in the presence of a solvent like cyclohexane and a catalyst such as oxalic acid. The reaction involves heating under reflux conditions to remove water, resulting in the formation of the desired product with a theoretical yield of approximately 80% .

Chemical Reactions Analysis

2-Butyl-4,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

2-Butyl-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-4,4,6-trimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through pathways that involve the modulation of biochemical processes, including oxidation-reduction reactions and enzyme catalysis .

Comparison with Similar Compounds

2-Butyl-4,4,6-trimethyl-1,3-dioxane can be compared with other similar compounds such as:

Properties

IUPAC Name

2-butyl-4,4,6-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-5-6-7-10-12-9(2)8-11(3,4)13-10/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNQDBPPTZYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1OC(CC(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052205
Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54546-26-8
Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54546-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-butyl-4,4,6-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2-butyl-4,4,6-trimethyl-
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Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-4,4,6-trimethyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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